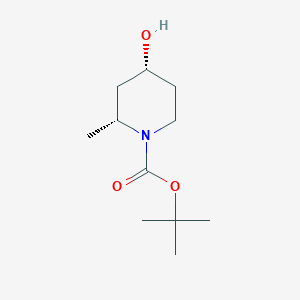![molecular formula C13H16O5 B1320819 Ácido 4-[4-(2-metoxietoxi)fenil]-4-oxobutírico CAS No. 103876-89-7](/img/structure/B1320819.png)
Ácido 4-[4-(2-metoxietoxi)fenil]-4-oxobutírico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of butyric acid and features a phenyl ring substituted with a 2-methoxyethoxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
The primary targets of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . This compound is a unique chemical that has been provided to early discovery researchers for further study .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces changes at the molecular level .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid typically involves the reaction of 4-(2-methoxyethoxy)phenol with suitable reagents to introduce the butyric acid moiety. One common method includes the use of Friedel-Crafts acylation, where 4-(2-methoxyethoxy)phenol reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
While specific industrial production methods for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applied to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyethyl)phenol: This compound shares the 2-methoxyethoxy group but lacks the butyric acid moiety.
4-(4-Methylphenyl)-4-oxobutyric acid: Similar in structure but with a methyl group instead of the 2-methoxyethoxy group.
Uniqueness
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is unique due to the presence of both the 2-methoxyethoxy group and the butyric acid moiety
Propiedades
IUPAC Name |
4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIFWNVZMCGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)











